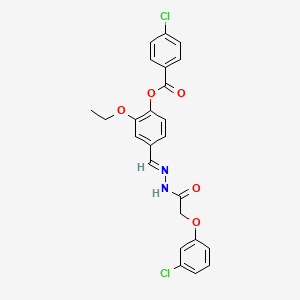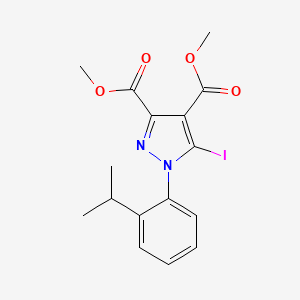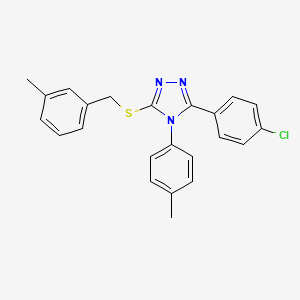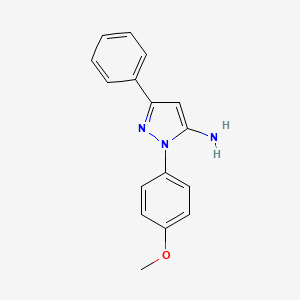![molecular formula C16H16N2O2 B12028879 ((2E)-2-{[(anilinocarbonyl)oxy]imino}propyl)benzene](/img/structure/B12028879.png)
((2E)-2-{[(anilinocarbonyl)oxy]imino}propyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2E)-2-{[(anilinocarbonyl)oxy]imino}propyl)benzene is an organic compound characterized by its unique structure, which includes an anilinocarbonyl group and an oxime functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2E)-2-{[(anilinocarbonyl)oxy]imino}propyl)benzene typically involves the reaction of aniline with a suitable carbonyl compound to form an anilinocarbonyl intermediate. This intermediate is then reacted with hydroxylamine to introduce the oxime functionality. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
((2E)-2-{[(anilinocarbonyl)oxy]imino}propyl)benzene can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation are used under controlled conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, ((2E)-2-{[(anilinocarbonyl)oxy]imino}propyl)benzene is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, making them potential candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ((2E)-2-{[(anilinocarbonyl)oxy]imino}propyl)benzene involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions. The aromatic ring can participate in π-π stacking interactions, further affecting its behavior in various environments.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde oxime: Similar in structure but lacks the anilinocarbonyl group.
Aniline: Contains the aniline moiety but lacks the oxime functionality.
Benzophenone oxime: Similar oxime functionality but with a different aromatic substitution pattern.
Uniqueness
((2E)-2-{[(anilinocarbonyl)oxy]imino}propyl)benzene is unique due to the presence of both an anilinocarbonyl group and an oxime functionality
Properties
Molecular Formula |
C16H16N2O2 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
[(E)-1-phenylpropan-2-ylideneamino] N-phenylcarbamate |
InChI |
InChI=1S/C16H16N2O2/c1-13(12-14-8-4-2-5-9-14)18-20-16(19)17-15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,17,19)/b18-13+ |
InChI Key |
KLDPELRNJQVVPB-QGOAFFKASA-N |
Isomeric SMILES |
C/C(=N\OC(=O)NC1=CC=CC=C1)/CC2=CC=CC=C2 |
Canonical SMILES |
CC(=NOC(=O)NC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12028802.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12028812.png)
![6-[(5Z)-5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12028823.png)
![N-(4-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12028824.png)
![(5E)-2-(4-ethoxyphenyl)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12028831.png)
![5-(4-Bromophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028846.png)



![2-(2-chlorophenyl)-5-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12028868.png)

![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12028880.png)

